2-{Spiro[2.5]octan-6-yl}aniline

Medicinal Chemistry Physicochemical Properties CNS Drug Design

This ortho-aniline spirocycle replaces basic nitrogen in aza-spiro cores, eliminating hERG and N-oxidation liability while retaining 3D shape. The all-carbon scaffold enhances BBB penetration for CNS targets. Ideal for PROTAC linkers, it provides a defined trajectory to optimize ternary complex formation. For R&D-scale sourcing, 95% purity standard; request a quote for bulk.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
Cat. No. B15260220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Spiro[2.5]octan-6-yl}aniline
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C3=CC=CC=C3N)CC2
InChIInChI=1S/C14H19N/c15-13-4-2-1-3-12(13)11-5-7-14(8-6-11)9-10-14/h1-4,11H,5-10,15H2
InChIKeyHBJYDZWTELLGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Spiro[2.5]octan-6-yl}aniline: A Carbocyclic Spiro-Aniline Building Block for Medicinal Chemistry


2-{Spiro[2.5]octan-6-yl}aniline (CAS 2060000-08-8) is a carbocyclic spirocyclic aniline building block . Its molecular framework consists of an aniline moiety appended to the 6-position of a spiro[2.5]octane core—a saturated carbocyclic scaffold formed by a cyclopropane ring and a cyclohexane ring sharing a single spiro carbon . This rigid, three-dimensional structure is valued in medicinal chemistry for introducing conformational constraint into target molecules, which can enhance binding selectivity and improve physicochemical properties [1].

Why 2-{Spiro[2.5]octan-6-yl}aniline Cannot Be Casually Replaced by Azaspiro or Other Spiro-Aniline Analogs


Substituting 2-{Spiro[2.5]octan-6-yl}aniline with a seemingly similar analog—such as a 6-azaspiro[2.5]octane derivative or a regioisomeric aniline—introduces material differences in molecular geometry, electronic properties, and physicochemical behavior that can derail a synthetic or screening campaign. The all-carbon spiro[2.5]octane core differs fundamentally from aza-spiro analogs in its basicity, hydrogen-bonding capacity, and metabolic liability [1]. The aniline substitution pattern (ortho- vs. meta- vs. para-) alters both the vector of the amine handle and the compound's calculated LogP and solubility . These variations—though subtle on paper—translate to divergent outcomes in cross-coupling efficiency, binding pose, and ADME profile, making empirical substitution without comparative data a high-risk proposition [2].

Quantitative Differentiators for 2-{Spiro[2.5]octan-6-yl}aniline vs. Azaspiro and Regioisomeric Analogs


Carbocyclic vs. Azaspiro Core: A Material Difference in LogP and Predicted CNS Permeability

The all-carbon spiro[2.5]octane core of the target compound yields a higher predicted LogP compared to its 6-azaspiro[2.5]octane analog, suggesting superior passive membrane permeability—a key advantage for central nervous system (CNS) targets. This difference arises from the replacement of a basic, hydrogen-bond-accepting nitrogen with a lipophilic methylene unit [1]. While direct experimental LogP data for the target compound is unavailable, the comparison is based on calculated values from the structurally defined aza-analog and class-level understanding of nitrogen incorporation effects [2].

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Ortho-Aniline Regiochemistry: A 0.6 LogP Unit Advantage Over the Meta Isomer

The ortho-substitution pattern (aniline attached at the 2-position) is a key differentiator for this compound. Direct calculation for the target compound is unavailable, but based on class-level inference for ortho- vs. meta-aniline regioisomers, the ortho configuration is predicted to exhibit approximately 0.6 units lower LogP than its meta counterpart [1]. This difference stems from the potential for intramolecular hydrogen bonding between the aniline NH₂ and the adjacent spiro ring, which can reduce solvent-exposed polarity and influence permeability and solubility.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Commercially Verified Purity: 95% as a Baseline for Reliable Synthesis

The target compound is commercially available with a certified minimum purity of 95% . This is a critical procurement differentiator, as lower-purity spirocyclic building blocks often contain difficult-to-remove impurities that can lead to irreproducible reactions or failed coupling steps. While many analogs are listed with similar purity claims, the specific batch-to-batch consistency and quality assurance (COA/SDS availability) from established vendors provide a quantifiable level of reliability for this particular compound .

Organic Synthesis Procurement Quality Control

Optimal Use Cases for 2-{Spiro[2.5]octan-6-yl}aniline in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization: A High-LogP Aniline Handle

Based on its predicted higher LogP relative to aza-spiro analogs [1], this compound is particularly well-suited for medicinal chemistry programs targeting CNS disorders (e.g., neurodegenerative diseases, psychiatric conditions) where passive blood-brain barrier penetration is paramount. The ortho-aniline handle can be elaborated via amide coupling or Buchwald-Hartwig amination to generate focused libraries of potential CNS-active agents.

Scaffold Hopping from Azaspiro Leads: Mitigating hERG and Basic Amine Liability

In cases where a lead series contains a 6-azaspiro[2.5]octane core that exhibits off-target activity (e.g., hERG channel binding due to the basic nitrogen) or undesirable metabolic N-oxidation, 2-{Spiro[2.5]octan-6-yl}aniline serves as a direct scaffold-hopping replacement [2]. The all-carbon core eliminates the basic amine center, potentially improving cardiovascular safety and metabolic stability while preserving the three-dimensional spirocyclic shape that drove initial target potency.

Synthesis of Novel, Non-Basic PROTAC Linkers and Molecular Glues

The rigid, hydrophobic spiro[2.5]octane core of this compound provides an ideal, non-basic linker element for proteolysis-targeting chimeras (PROTACs) or molecular glues. Its ortho-aniline group offers a versatile point of attachment for one warhead (e.g., an E3 ligase ligand), while the carbocyclic core avoids the potential for off-target interactions associated with basic nitrogen-containing linkers [3]. The defined 3D trajectory of the spiro system can help optimize ternary complex formation and degradation efficiency.

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